molecular formula C10H17NO2 B14445894 n-Hexylsuccinimide CAS No. 75719-23-2

n-Hexylsuccinimide

Cat. No.: B14445894
CAS No.: 75719-23-2
M. Wt: 183.25 g/mol
InChI Key: LWADJABMRCABIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Hexylsuccinimide is an N-substituted succinimide derivative where a hexyl group is attached to the nitrogen atom of the succinimide ring. Its synthesis typically involves the reaction of succinic anhydride with n-hexylamine or hydrazides under mild conditions, often facilitated by polyphosphate ester catalysts . This compound serves as a precursor for hydroxamic acids, which are critical in medicinal chemistry for their role as histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors . The two-step synthesis method (imide formation followed by hydroxylamine-mediated ring opening) is noted for its simplicity, cost-effectiveness, and avoidance of expensive additives .

Properties

CAS No.

75719-23-2

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-hexylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H17NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h2-8H2,1H3

InChI Key

LWADJABMRCABIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexylsuccinimide can be synthesized through the reaction of succinic anhydride with hexylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Large-scale production may also incorporate automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

n-Hexylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding succinimide derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted succinimides, amine derivatives, and oxidized succinimide compounds.

Scientific Research Applications

n-Hexylsuccinimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.

    Industry: It is employed in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of n-Hexylsuccinimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, this compound may modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of succinimide derivatives are heavily influenced by their N-substituents. Below is a comparative analysis of key compounds:

Compound Substituent Key Applications Synthetic Method
n-Hexylsuccinimide n-Hexyl Precursor to hydroxamic acids for anticancer drug development Reaction of succinic anhydride with n-hexylamine, followed by hydroxylamine
N-Hydroxysuccinimide Hydroxyl Bioconjugation (e.g., NHS esters for amine coupling) Condensation of hydroxylamine with succinic anhydride
N-Iodosuccinimide Iodo Precatalyst for alcohol cross-coupling reactions Halogenation of succinimide using iodine sources
N-Chlorosuccinimide Chloro Halogenation agent in organic synthesis (e.g., sulfonimidamide synthesis) Reaction of succinimide with chlorinating agents
N-Sulfenylsuccinimide Sulfenyl (R-S) Sulfenylation of nucleophiles in peptide modification Sulfur incorporation via thiol or disulfide intermediates

Reactivity and Stability

  • This compound : The hexyl group enhances lipophilicity, improving solubility in organic solvents. Its ring-opening reaction with hydroxylamine proceeds efficiently under mild conditions, yielding N-hydroxybutanamide derivatives .
  • N-Hydroxysuccinimide (NHS) : The hydroxyl group enables rapid esterification with carboxylic acids, forming active esters for peptide coupling. However, NHS is hygroscopic and requires anhydrous storage .
  • N-Iodosuccinimide : The iodo substituent facilitates oxidative coupling reactions, but it is sensitive to light and moisture .
  • N-Chlorosuccinimide (NCS) : Highly reactive in halogenation but incompatible with strong acids/bases .

Key Advantages of this compound

Synthetic Efficiency : The two-step method (succinimide synthesis + hydroxylamine ring opening) reduces purification steps and eliminates costly additives .

Medicinal Potential: Hydroxamic acid derivatives exhibit dual enzyme-inhibitory activity, a unique advantage over simpler succinimides like NHS .

Tailored Lipophilicity : The hexyl chain enhances membrane permeability, critical for drug delivery applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.